Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate
Description
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-10(15)6-2-3-9(14)7(4-6)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQALZLKRHUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate typically involves the formation of the thiazole ring followed by esterification. One common method involves the reaction of 2-aminothiazole with 4-hydroxybenzoic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. Additionally, the hydroxyl and amino groups can form hydrogen bonds with target molecules, further enhancing its activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features
- Benzoate Core: 4-Hydroxy group increases polarity; methyl ester improves solubility in organic solvents .
Comparison with Analogues
Physicochemical Properties
- Solubility: The hydroxyl and amino groups in the target compound improve aqueous solubility relative to methyl- or mercapto-substituted analogues (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) .
Biological Activity
Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate, a compound featuring a thiazole ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is synthesized through the reaction of 2-aminothiazole with 4-hydroxybenzoic acid under acidic conditions. The compound exhibits a structure conducive to various biological interactions due to the presence of hydroxyl and amino groups, which can form hydrogen bonds with target molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring enhances binding affinity through hydrogen bonding and π-π interactions. The hydroxyl and amino groups further facilitate these interactions, influencing the compound's selectivity and potency.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results against both gram-positive and gram-negative bacteria. For instance, it was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity against Candida albicans and C. krusei. Results indicated effective inhibition at concentrations comparable to established antifungals .
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of Alzheimer's disease research, where AChE inhibitors are sought to enhance acetylcholine levels in the brain. The compound exhibited an IC50 value of approximately 10 µM in in vitro assays, indicating moderate inhibitory potency .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted by researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial properties. This compound was among the compounds tested, showing significant activity against multi-drug resistant strains .
- In Silico Studies : Molecular docking studies have been performed to elucidate the binding interactions between this compound and AChE. These studies suggest that the compound binds effectively within the active site of the enzyme, providing insights into its mechanism as an inhibitor .
Q & A
Q. What are the common synthetic routes for Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiazole precursor (e.g., 2-amino-1,3-thiazole derivatives) with a substituted benzoate ester. For example, condensation reactions under basic conditions (e.g., sodium hydroxide) or acid catalysis (e.g., glacial acetic acid) are employed to form the thiazole-benzoate backbone . Optimization includes:
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation requires a combination of:
- 1H/13C NMR : To confirm the presence of the amino-thiazole (–NH₂) and hydroxybenzoate (–OH) moieties. Key peaks include δ 6.8–7.5 ppm (aromatic protons) and δ 2.3–2.6 ppm (methyl groups) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 279.3) and detect impurities .
- Elemental analysis : To validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the hydroxybenzoate group may act as a hydrogen-bond donor .
- Molecular Docking (UCSF Chimera) : Dock the compound into protein active sites (e.g., kinases or DNA-binding proteins) using AutoDock Vina. Analyze binding affinity (ΔG) and key interactions (e.g., π-π stacking with aromatic residues) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- SHELX refinement : Use twin refinement (TWIN/BASF commands) for datasets with pseudo-merohedral twinning. Adjust HKLF5 to handle overlapping reflections .
- Disorder modeling : For flexible groups (e.g., the thiazole ring), apply PART/SUMP restraints to refine occupancy ratios .
- Validation tools : Check R-factor convergence (<5% discrepancy) and Fo-Fc maps for residual electron density .
Q. How does the compound’s electronic structure influence its redox behavior in biological systems?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure oxidation peaks (e.g., at +0.8 V vs. Ag/AgCl) to identify redox-active sites (e.g., phenolic –OH group) .
- EPR Spectroscopy : Detect radical intermediates formed during oxidation, with g-values (~2.003) indicating organic radical species .
- Theoretical analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to correlate with experimental redox potentials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
